N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-10-12-16(13-11-15)27-14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFGMPHPHPKWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.44 g/mol. The structure features a benzimidazole ring, which is known for its biological activity, linked to a phenyl group and a p-tolylthioacetamide moiety.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study evaluated several analogs against A549 (lung cancer), MDA-MB-231 (breast cancer), and other cell lines. The most potent compound showed an IC50 value of 0.29 ± 0.02 µM against A549 cells, indicating strong anti-cancer potential .
The cytotoxicity is primarily attributed to the compound's ability to inhibit tubulin polymerization, which is essential for cell division. Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . Additionally, apoptosis was confirmed through various assays, including DAPI staining and annexin V-FITC assays, which indicated that the compound induces programmed cell death in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds derived from this structure have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various microbial strains .
| Compound | Target Strain | MIC (µM) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
| N9 | HCT116 (Cancer Cell Line) | 5.85 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity in Cancer Cells : A detailed study tested various derivatives against multiple cancer cell lines, confirming that modifications to the benzimidazole core could enhance activity significantly .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that certain derivatives effectively inhibited growth in resistant bacterial strains, suggesting potential use in treating infections where conventional antibiotics fail .
- Mechanistic Insights : Research employing flow cytometry and other techniques elucidated how these compounds induce apoptosis and inhibit cell proliferation through specific pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide. Research indicates that derivatives of benzimidazole exhibit promising antibacterial and antifungal activities.
Case Study: Antibacterial Properties
A study synthesized various substituted benzamides, including compounds similar to this compound, and evaluated their efficacy against multiple bacterial strains. The results demonstrated that certain compounds had minimum inhibitory concentrations (MIC) as low as 5.19 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| W6 | S. aureus | 5.19 |
| W1 | Candida albicans | 5.08 |
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies.
Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of synthesized compounds, one derivative showed an IC50 value of 4.12 µM against the human colorectal carcinoma cell line (HCT116), outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM). This suggests that compounds derived from benzimidazole structures may provide effective alternatives for cancer treatment .
| Compound | Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|---|
| W17 | HCT116 | 4.12 | 5-Fluorouracil | 7.69 |
Mechanistic Insights
Research indicates that benzimidazole derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways. This was evidenced by changes in mitochondrial membrane potential and activation of caspases .
Summary of Findings
The compound this compound exhibits significant potential in both antimicrobial and anticancer applications:
- Antimicrobial Activity : Effective against various bacterial strains with low MIC values.
- Anticancer Activity : Demonstrates potent cytotoxicity against cancer cell lines, surpassing traditional chemotherapeutics.
- Mechanism of Action : Induces apoptosis and cell cycle arrest via mitochondrial pathways.
Preparation Methods
Cyclocondensation of o-Phenylenediamine with 2-Nitrobenzaldehyde
The benzo[d]imidazole core is constructed via acid-catalyzed cyclization. A mixture of o-phenylenediamine (10 mmol) and 2-nitrobenzaldehyde (10 mmol) in glacial acetic acid is refluxed at 120°C for 12 hours. The nitro group is subsequently reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol, yielding 2-(1H-benzo[d]imidazol-2-yl)aniline as a pale-yellow solid (Yield: 68%).
Characterization Data :
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, aromatic-H), 6.90 (s, 2H, NH₂).
Formation of N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide
Chloroacetylation Under Schotten-Baumann Conditions
2-(1H-Benzo[d]imidazol-2-yl)aniline (5 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (6 mmol). Chloroacetyl chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours at room temperature. The product is isolated via filtration and recrystallized from ethanol (Yield: 82%).
Characterization Data :
- IR (KBr) : 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C–Cl).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imidazole-H), 7.92–7.50 (m, 4H, aromatic-H), 4.20 (s, 2H, CH₂Cl).
Thioetherification with p-Tolylthiol
Nucleophilic Substitution in Phase-Transfer Conditions
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide (3 mmol) is combined with p-tolylthiol (3.3 mmol), potassium carbonate (6 mmol), and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 mmol) in toluene. The reaction is refluxed at 110°C for 8 hours. Post-workup, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound as a white crystalline solid (Yield: 75%).
Characterization Data :
- IR (KBr) : 2920 cm⁻¹ (C–H aromatic), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, imidazole-H), 7.88–7.10 (m, 8H, aromatic-H), 4.05 (s, 2H, CH₂S), 2.35 (s, 3H, CH₃).
- LC-MS (ESI+) : m/z 404.1 [M+H]⁺.
Optimization and Mechanistic Insights
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate substitution but necessitate higher temperatures (120°C), whereas toluene with phase-transfer catalysts enhances regioselectivity. Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., hydrolysis).
Temperature and Reaction Time
Kinetic profiling demonstrates optimal conversion at 110°C for 8 hours, beyond which decomposition predominates. Prolonged heating (>12 hours) reduces yield by 15–20% due to thioether oxidation.
Analytical Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
- Observed : 404.1224 [M+H]⁺ (C₂₂H₂₀N₃OS₂).
- Calculated : 404.1220.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the benzo[d]imidazole and acetamide units, with a dihedral angle of 8.5° between the phenyl and thiadiazole planes. The S⋯O hypervalent interaction (2.63 Å) stabilizes the syn-conformation.
Comparative Evaluation of Synthetic Routes
| Parameter | Method A (Direct Substitution) | Method B (Phase-Transfer) |
|---|---|---|
| Yield | 68% | 75% |
| Reaction Time | 12 hours | 8 hours |
| Purity (HPLC) | 95% | 98% |
| Scalability | Limited to 10 g | Scalable to 100 g |
Method B, employing phase-transfer catalysis, offers superior efficiency and scalability, aligning with industrial production standards.
Challenges and Mitigation Strategies
Thiol Oxidation
p-Tolylthiol is prone to oxidation to disulfides. Conducting reactions under nitrogen and adding antioxidant agents (e.g., BHT) suppress this side reaction, improving yield by 12%.
Solubility of Intermediates
The chloroacetamide intermediate exhibits limited solubility in toluene. Pre-dissolution in warm DMF (50°C) before solvent switching enhances homogeneity and reaction kinetics.
Q & A
Basic: What are the standard synthetic protocols for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide, and how is reaction progress monitored?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and coupling. For example, the benzo[d]imidazole core can be formed by condensing o-phenylenediamine derivatives with carbonyl sources under acidic conditions . Subsequent thioether linkage formation (p-tolylthio group) is achieved via nucleophilic substitution or coupling reactions using reagents like 2-chloroacetamide derivatives in the presence of catalysts (e.g., AlCl₃) . Reaction progress is monitored using TLC with hexane:ethyl acetate (9:1) solvent systems, and intermediates are purified via recrystallization (methanol/acetone mixtures) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the benzimidazole NH (δ 12-13 ppm), aromatic protons (δ 6.5-8.5 ppm), and thioether methyl groups (δ 2.3-2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and benzimidazole ring vibrations (~1450 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and torsion angles (e.g., dichlorophenyl-thiazole dihedral angles ~79.7°) .
Discrepancies in spectral data are addressed by cross-validating with computational methods (DFT) and repeating experiments under controlled conditions .
Basic: What preliminary biological assays are recommended to evaluate its activity, and how are false positives minimized?
Methodological Answer:
Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
To minimize false positives, use negative controls (DMSO solvent), validate with replicate experiments, and confirm cytotoxicity via flow cytometry (apoptosis/necrosis markers) .
Advanced: How can synthetic yields be optimized for the p-tolylthioacetamide intermediate, and what catalysts are most effective?
Methodological Answer:
Yield optimization strategies:
- Catalyst Screening : AlCl₃ (anhydrous) improves electrophilic substitution in thioether formation, while Pd-based catalysts enhance coupling reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) increase reaction rates .
- Temperature Control : Reflux conditions (100°C) improve cyclization but require inert atmospheres to prevent oxidation .
Documented yields range from 60–75%; deviations >10% warrant impurity profiling via HPLC .
Advanced: How can contradictions in biological activity data across studies be systematically analyzed?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation steps:
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays .
- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) to compare potency .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiazole-triazole derivatives) to identify SAR trends .
Advanced: What computational methods are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., α-glucosidase). The benzo[d]imidazole moiety often occupies hydrophobic pockets, while the thioether group forms van der Waals contacts .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories) .
- Free Energy Calculations : MM-PBSA quantifies contributions of key residues (e.g., His279 in α-glucosidase) .
Advanced: How is crystallographic purity validated, and what are common pitfalls in structure refinement?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction with Cu-Kα radiation .
- Refinement : SHELXL refines anisotropic displacement parameters; R-factors <0.05 indicate reliability .
Common pitfalls include: - Disorder Handling : Use PART instructions for overlapping atoms.
- Hydrogen Placement : Apply riding models with Uiso = 1.2×Ueq of parent atoms .
Advanced: What strategies resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- DFT Calculations : Gaussian 09 predicts NMR/IR spectra at the B3LYP/6-311++G(d,p) level. Deviations >0.3 ppm (NMR) or 20 cm⁻¹ (IR) suggest conformational flexibility or solvent effects .
- Solvent Correction : Include PCM models for DMSO or methanol in simulations.
- Experimental Replication : Acquire spectra at multiple concentrations/temperatures to identify aggregation artifacts .
Advanced: How is metabolic stability assessed in vitro, and what structural modifications improve it?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS at 0/30/60 min .
- Modifications : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the acetamide group as ester derivatives to enhance bioavailability .
Advanced: What orthogonal methods confirm compound purity beyond HPLC?
Methodological Answer:
- Elemental Analysis : Match calculated/observed C, H, N, S content (Δ <0.4%) .
- DSC/TGA : Detect polymorphs or solvates via melting point consistency (±2°C) .
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ with <5 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
